Calculated Lipophilicity (clogP): The Thioether Side Chain of CAS 81475-41-4 Increases Predicted Membrane Permeability Versus Acyclovir
The O→S exchange in the acyclic side chain is predicted to elevate the octanol-water partition coefficient (logP). While acyclovir is a highly hydrophilic molecule with an experimental logP of -1.56 [1], the replacement of the ether oxygen with a sulfur atom (thioether) generally increases the logP of an analog by approximately 0.5–1.0 log units due to sulfur's higher polarizability and lower electronegativity [2]. For the target compound CAS 81475-41-4, in silico calculations using the XLOGP3 method yield a predicted logP of -1.1, constituting a +0.46 log unit increase compared to acyclovir [3]. This quantified shift indicates enhanced passive membrane permeability and potentially altered tissue distribution for the thioether analog.
| Evidence Dimension | Octanol-water partition coefficient (logP / clogP) |
|---|---|
| Target Compound Data | Predicted logP (XLOGP3): -1.1 |
| Comparator Or Baseline | Acyclovir (CAS 59277-89-3; ether side chain): experimental logP -1.56 |
| Quantified Difference | ΔlogP ≈ +0.46 (increase in lipophilicity for the thioether) |
| Conditions | In silico prediction using XLOGP3 method; acyclovir experimental value from SIELC database. |
Why This Matters
This quantified increase in logP informs researchers that the thioether analog may exhibit superior passive membrane permeation, a critical factor when selecting compounds for intracellular target engagement or prodrug design.
- [1] SIELC Technologies. Acyclovir Compound Data. LogP: -1.56. View Source
- [2] Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chem Rev. 1996;96(8):3147-3176. Quantified effects of O→S exchange on logP. View Source
- [3] SwissADME. Predicted Properties: 2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one. XLOGP3: -1.1. (In silico calculation). View Source
